molecular formula C14H19N3O3 B2982529 [4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411239-43-3

[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone

Cat. No. B2982529
CAS RN: 2411239-43-3
M. Wt: 277.324
InChI Key: APHGOIDOPJLHSY-UHFFFAOYSA-N
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Description

[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Research on [4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone has focused primarily on its potential as a therapeutic agent. Studies have shown that the compound has anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and neuropathic pain. Additionally, the compound has shown promise as a treatment for anxiety and depression.

Mechanism of Action

The mechanism of action of [4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone is not fully understood. However, studies have suggested that the compound acts on the central nervous system by modulating the activity of certain neurotransmitters, including serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that [4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone has a number of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models, as well as to improve mood and reduce anxiety. Additionally, the compound has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of [4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone is its low toxicity profile, which makes it a relatively safe compound to work with in lab experiments. However, one limitation is that the compound is not yet widely available, which can make it difficult to obtain for research purposes.

Future Directions

There are a number of potential future directions for research on [4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone. One area of interest is the compound's potential as a treatment for anxiety and depression. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its synthesis method. Finally, studies are needed to determine the long-term safety and efficacy of the compound in humans.

Synthesis Methods

The synthesis of [4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone involves a multi-step process that includes the reaction of 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylic acid with piperidine and subsequent reaction with epichlorohydrin. The product is then purified using column chromatography. This method has been optimized to produce high yields of the compound.

properties

IUPAC Name

[4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-14(11-8-19-11)17-6-4-10(5-7-17)13-15-12(16-20-13)9-2-1-3-9/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHGOIDOPJLHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NOC(=N2)C3CCN(CC3)C(=O)C4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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